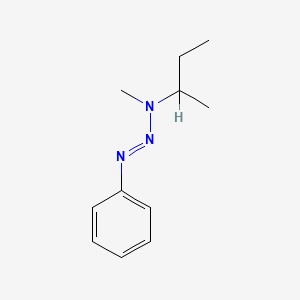
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene is an organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene typically involves the reaction of 1-phenyl-3-methyl-3-(1-methylpropyl)hydrazine with nitrous acid. The reaction is carried out under acidic conditions, usually at low temperatures to prevent decomposition of the diazo compound. The general reaction scheme is as follows:
Preparation of 1-phenyl-3-methyl-3-(1-methylpropyl)hydrazine: This intermediate can be synthesized by the reaction of 1-phenylhydrazine with 3-methyl-3-(1-methylpropyl)chloride in the presence of a base such as sodium hydroxide.
Formation of this compound: The intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the desired triazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted triazene derivatives.
Applications De Recherche Scientifique
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene has several scientific research applications:
Biology: Studied for its potential as a mutagen and its effects on DNA.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form reactive intermediates that can damage cancer cells.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene involves the formation of reactive intermediates such as free radicals and nitrenes. These intermediates can interact with biological molecules, leading to various effects such as DNA damage and cell death. The molecular targets include nucleic acids and proteins, and the pathways involved are often related to oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-1-triazene: Lacks the 1-methylpropyl group, making it less hydrophobic.
3-Methyl-1-phenyl-1-triazene: Similar structure but without the 1-methylpropyl group.
1-Phenyl-3-(1-methylpropyl)-1-triazene: Similar but lacks the methyl group on the triazene nitrogen.
Uniqueness
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene is unique due to the presence of both the 1-methylpropyl and methyl groups, which can influence its reactivity and interactions with biological molecules. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Propriétés
Numéro CAS |
76790-40-4 |
|---|---|
Formule moléculaire |
C11H17N3 |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-methyl-N-phenyldiazenylbutan-2-amine |
InChI |
InChI=1S/C11H17N3/c1-4-10(2)14(3)13-12-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
Clé InChI |
IKHFVLBUZWQPJP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C)N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


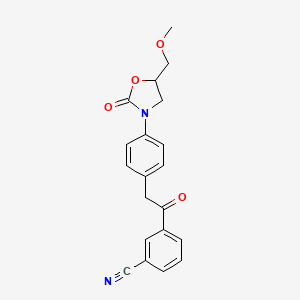
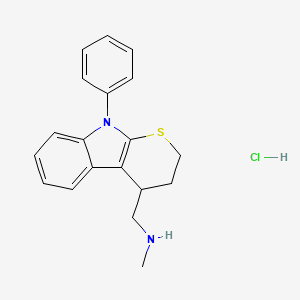
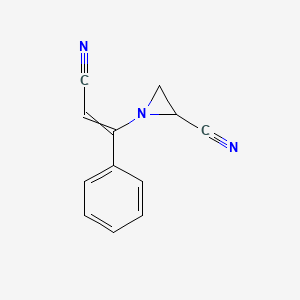
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
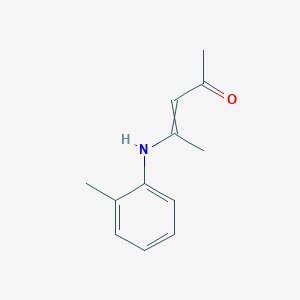
![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
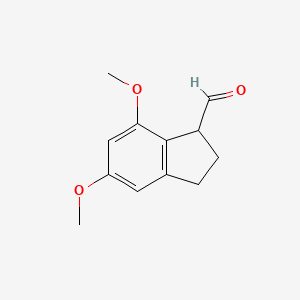
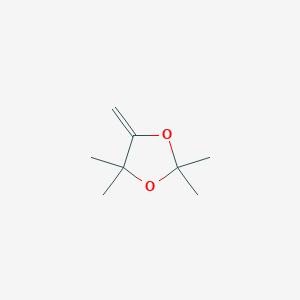
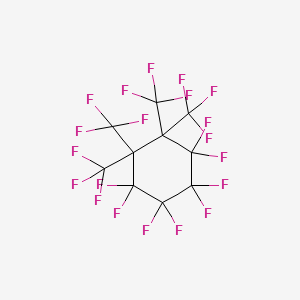
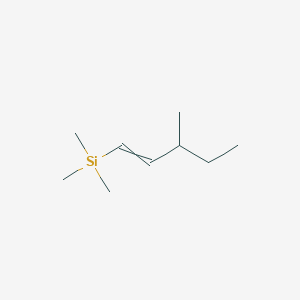
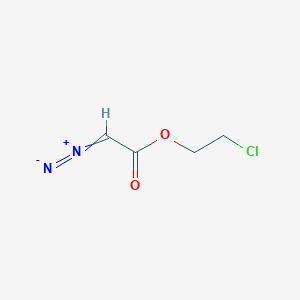
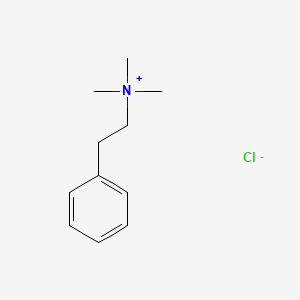
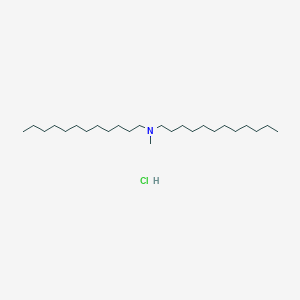
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
